molecular formula C6H10N4O2 B2974071 3-nitro-1-propyl-1H-pyrazol-5-amine CAS No. 2226182-13-2

3-nitro-1-propyl-1H-pyrazol-5-amine

Cat. No.: B2974071
CAS No.: 2226182-13-2
M. Wt: 170.172
InChI Key: BYLFSHHCAUOXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-1-propyl-1H-pyrazol-5-amine (CAS: See COA

Properties

IUPAC Name

5-nitro-2-propylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-2-3-9-5(7)4-6(8-9)10(11)12/h4H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLFSHHCAUOXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Nitro 1 Propyl 1h Pyrazol 5 Amine and Pyrazole Analogs

Classical and Established Synthetic Approaches

Traditional methods for pyrazole (B372694) synthesis have long relied on the formation of the heterocyclic ring from acyclic precursors through condensation reactions. These robust methods remain fundamental in organic synthesis.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most prominent and historically significant method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.combeilstein-journals.orgresearchgate.net This approach, famously known as the Knorr pyrazole synthesis, involves the reaction of a β-diketone with a hydrazine, leading to the formation of the pyrazole ring. mdpi.com The reaction can also be carried out with α,β-unsaturated ketones and aldehydes. mdpi.comnih.gov In the case of α,β-unsaturated ketones, the reaction initially forms pyrazolines, which are subsequently oxidized to the corresponding pyrazoles. nih.gov

The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl component. For instance, the reaction of substituted hydrazines with β-ketonitriles can yield aminopyrazoles. The synthesis of 3-nitro-1-propyl-1H-pyrazol-5-amine would likely involve the use of propylhydrazine (B1293729) and a suitably substituted three-carbon component bearing a nitro group and a precursor to the amine functionality.

A general representation of the Knorr pyrazole synthesis is depicted below: R1, R2, R3 = various functional groups

Challenges with this method can include the formation of regioisomers when using unsymmetrical dicarbonyl compounds and substituted hydrazines. mdpi.com The reaction conditions often require heating in a suitable solvent, and the regioselectivity can sometimes be influenced by the nature of the reactants and the reaction medium. nih.gov

Conventional Condensation Reactions for Pyrazole Ring Formation

Beyond the Knorr synthesis, other conventional condensation strategies contribute to the pyrazole synthetic toolkit. These often involve the reaction of hydrazines with various dicarbonyl surrogates or other reactive species. For example, the reaction of α,β-alkynic aldehydes and ketones with hydrazines provides a direct route to pyrazoles. mdpi.com

Another established method is the reaction of active methylene (B1212753) compounds with diazonium salts, which, while not a direct cyclocondensation with hydrazine, represents a classical route to functionalized pyrazoles. Additionally, the transformation of other heterocyclic systems into pyrazoles upon reaction with hydrazine is a known, albeit less common, approach. nih.gov

These conventional methods, while effective, often necessitate stoichiometric amounts of reagents and can generate significant waste, prompting the development of more sustainable alternatives.

Modern and Green Synthetic Strategies

In recent years, the principles of green chemistry have spurred the development of more efficient, atom-economical, and environmentally friendly methods for pyrazole synthesis. These modern strategies aim to reduce reaction times, minimize solvent use, and employ catalytic systems.

Microwave-Assisted Pyrazole Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating. researchgate.netdergipark.org.trnih.gov In pyrazole synthesis, microwave-assisted methods have been successfully applied to the classical cyclocondensation reactions. researchgate.netrsc.org For example, the reaction of chalcones with hydrazine hydrate (B1144303) can be efficiently carried out under microwave irradiation to produce pyrazole derivatives. nih.gov

The benefits of microwave-assisted synthesis include rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions with fewer side products. dergipark.org.trmdpi.com This technique has been shown to be particularly effective for the synthesis of various pyrazole analogs, often in solvent-free conditions or using environmentally benign solvents like water or ethanol. rsc.orgmdpi.comrsc.org

ReactantsCatalyst/ConditionsProductYield (%)Reference
Chalcone analogs, hydrazine hydrate, oxalic acidAcetic acid, ethanol, microwavePyrazole derivatives- nih.gov
4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, hydrazinesMicrowave, solvent-free4,5-dihydro-1H-pyrazoles and pyrazoles- researchgate.net
Phenyl glycidyl (B131873) ether, pyrazolesMicrowave, solvent-free, 120°C1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol73 mdpi.com
Substituted benzaldehyde, ethyl 3-oxobutanoate, phenylhydrazineWater, microwave, room temperaturePyrazole derivative- dergipark.org.tr
Aldehydes, malononitrile, 3-methyl-1H-pyrazol-5(4H)-onePiperidine (B6355638), ethanol, microwaveIndol-3-yl substituted pyrano[2,3-c]pyrazoles- rsc.org

Solvent-Free and Environmentally Benign Methodologies

A key goal of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free synthesis, often performed by grinding the reactants together or using minimal solvent, has gained traction for pyrazole synthesis. scielo.brkoreascience.krresearchgate.net These methods are not only environmentally friendly but can also lead to higher yields and simpler work-up procedures.

For instance, the synthesis of NH-pyrazoles has been achieved by simply grinding the reactants together. researchgate.net Additionally, the use of concentrated solar radiation has been explored as an energy source for the solvent-free, catalyst-free multicomponent synthesis of pyrano[2,3-c]pyrazoles, resulting in significant energy savings. rsc.org The use of water as a solvent is another highly desirable green approach, and several pyrazole syntheses have been successfully conducted in aqueous media. dergipark.org.trrsc.org

Catalytic Pyrazole Synthesis (e.g., Metal-Catalyzed, Organocatalysis)

The development of catalytic methods for pyrazole synthesis offers significant advantages in terms of efficiency and sustainability. Both metal-based catalysts and organocatalysts have been employed to facilitate the formation of the pyrazole ring.

Metal-Catalyzed Synthesis: Various transition metals, including copper, have been shown to catalyze the condensation reactions leading to pyrazoles. mdpi.combeilstein-journals.org Copper triflate, for example, has been used in conjunction with an ionic liquid to catalyze the reaction of α,β-ethylenic ketones with hydrazines. nih.gov Metal catalysts can activate the substrates, allowing the reaction to proceed under milder conditions and with greater control. beilstein-journals.org

Organocatalysis: In recent years, organocatalysis has emerged as a powerful and environmentally friendly alternative to metal catalysis. researchgate.netnih.govsci-hub.se Simple organic molecules can be used to catalyze the synthesis of pyrazoles with high efficiency and stereoselectivity. For example, secondary amines have been used as "green promoters" for the [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates to generate substituted pyrazoles with high regioselectivity. sci-hub.se Simple pyrazoles themselves have even been shown to act as efficient bifunctional organocatalysts for certain transformations. rsc.org Organocatalytic approaches have also been successfully applied to the one-pot asymmetric synthesis of complex pyrazole-containing fused ring systems. nih.govacs.org

Multicomponent Reactions (MCRs) for Structural Diversity

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like pyrazole derivatives from simple starting materials in a single step. beilstein-journals.orgresearchgate.net These reactions offer significant advantages over traditional linear syntheses by increasing efficiency and molecular diversity. beilstein-journals.org

One common MCR approach for pyrazole synthesis involves the condensation of 1,3-dicarbonyl compounds with hydrazines. organic-chemistry.org To enhance structural diversity, MCRs can be designed to generate the 1,3-dielectrophile in situ. beilstein-journals.org For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org The use of catalysts like Yb(PFO)₃ has been shown to be effective in promoting these reactions. beilstein-journals.org

Another versatile MCR strategy involves the reaction of aldehydes, malononitrile, and hydrazines to produce pyrazoles. beilstein-journals.org This can be extended to a four-component synthesis by including a β-ketoester, which first reacts with hydrazine to form a pyrazolone (B3327878) intermediate. This intermediate then undergoes a Michael addition and cyclization with the product of a Knoevenagel condensation between the aldehyde and malononitrile, leading to pyrano[2,3-c]pyrazoles. beilstein-journals.orgnih.gov The use of green and reusable catalysts, such as nano SiO₂, can make these syntheses more environmentally friendly. nih.gov

The structural diversity of pyrazoles synthesized via MCRs can be further expanded by incorporating different building blocks. For example, the reaction of aryl glyoxals, aryl thioamides, and pyrazolones in a hydrogen bond-donating solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can produce novel pyrazole-linked thiazole (B1198619) derivatives. acs.org This methodology is notable for its efficiency at room temperature and the reusability of the solvent. acs.org

The table below summarizes various MCRs used for the synthesis of pyrazole analogs, highlighting the diversity of reactants and the resulting pyrazole structures.

ReactantsCatalyst/SolventProduct TypeReference
Aldehydes, β-ketoesters, hydrazinesYb(PFO)₃Persubstituted pyrazoles beilstein-journals.org
Malononitrile, aldehydes, hydrazines-Substituted pyrazoles beilstein-journals.org
Aldehydes, malononitrile, β-ketoesters, hydrazine hydrateNano SiO₂ / WaterPyrano[2,3-c]pyrazoles nih.gov
Aryl glyoxals, aryl thioamides, pyrazolonesHFIPThiazole-linked pyrazoles acs.org
Arylidene malononitrile, 3-methyl-5-pyrazoloneWater Extract of Banana Peels (WEB)Pyrano[2,3-c]pyrazoles nih.gov
Hydrazine, ketone derivatives, aldehyde derivativesNickel-based heterogeneous catalystSubstituted pyrazoles researchgate.net

Advanced Reaction Design and Mechanistic Insights

The regioselective synthesis of substituted pyrazoles is crucial as the position of substituents on the pyrazole ring significantly influences their biological activity. A common challenge in pyrazole synthesis is controlling the regioselectivity of the condensation reaction between unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. organic-chemistry.orgresearchgate.net

A highly regioselective method for the synthesis of 1-aryl-3,4,5-substituted pyrazoles involves the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc). organic-chemistry.orgthieme-connect.com This approach, conducted at room temperature, provides good yields and high regioselectivity. organic-chemistry.orgthieme-connect.com The addition of aqueous hydrochloric acid can further enhance the yield by promoting the dehydration step. organic-chemistry.org The regioselectivity in these reactions is often influenced by steric factors. beilstein-journals.org

Another strategy for achieving regioselectivity is through the use of copper(I)-catalyzed 1,3-dipolar cycloadditions of hydrazonyl chlorides with homopropargylic alcohols, which leads to the formation of 5-substituted pyrazoles. thieme.de The intramolecular complexation of the copper catalyst with the hydroxyl group of the alcohol is believed to direct the regioselectivity of the reaction. thieme.de

The development of one-pot, three-component procedures also allows for the regioselective synthesis of 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org This can be achieved through the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org

The following table details different approaches for the regioselective synthesis of substituted pyrazoles.

ReactantsMethodKey Factor for RegioselectivityProduct TypeReference
1,3-Diketones, ArylhydrazinesCondensation in DMAc at room temperatureAprotic solvent with strong dipole moment1-Aryl-3,4,5-substituted pyrazoles organic-chemistry.org
Hydrazonyl chlorides, Homopropargylic alcoholsCopper(I)-catalyzed 1,3-dipolar cycloadditionIntramolecular complexation of copper with hydroxyl group5-Substituted pyrazoles thieme.de
Substituted aromatic aldehydes, Tosylhydrazine, Terminal alkynesOne-pot, three-component reactionSequential condensation and cycloaddition3,5-Disubstituted 1H-pyrazoles organic-chemistry.org
Active methylene reagents, Phenylisothiocyanate, Substituted hydrazineOne-pot condensationStepwise protocol manipulationTetra-substituted phenylaminopyrazoles nih.gov
Isoxazoles, Hydrazine/Substituted hydrazineMolybdenum-mediated N-O bond cleavage and in situ hydrolysisIn situ formation of 1,3-diketoneSubstituted pyrazoles thieme-connect.com

Understanding the reaction mechanisms involved in pyrazole synthesis is essential for optimizing reaction conditions and controlling product outcomes. The formation of pyrazoles from 1,3-diketones and hydrazines is generally understood to proceed through a condensation reaction to form a hydrazone intermediate, followed by cyclization and dehydration. researchgate.net

Recent studies have explored more unconventional pathways for pyrazole formation. For instance, a mechanistic study on the oxidation-induced N-N coupling of diazatitanacycles has revealed a metal-mediated inner-sphere N-N coupling route to pyrazoles. rsc.orgrsc.orgumn.edu In this process, the oxidation of a titanium metallacycle is a critical step for the N-N bond formation. rsc.orgumn.edu Kinetic and mechanistic studies using TEMPO and ferrocenium (B1229745) salts as oxidants have shown that the initial oxidation of the metallacycle is the rate-determining step. rsc.org

The mechanism of pyrazole formation from the reaction of furandione with 2,4,6-trichlorophenylhydrazine (B147635) has also been investigated, leading to the formation of a 1H-pyrazole-3-carboxylic acid. researchgate.net Furthermore, the reaction of β-aminoenones with acetylhydrazine, semicarbazide, and methoxycarbonylhydrazine has been shown to proceed regioselectively via 5-hydroxypyrazoline intermediates, which can sometimes be isolated and characterized. researchgate.net

One-pot and tandem cyclization protocols offer efficient and atom-economical routes to pyrazole derivatives by combining multiple reaction steps in a single reaction vessel, thereby avoiding the isolation of intermediates. rsc.org

A rapid and efficient one-pot synthesis of pyrazoles has been developed starting from (hetero)arenes and carboxylic acids. rsc.org This method involves the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. rsc.org Another example is the one-pot, three-component synthesis of 3,5-disubstituted 1H-pyrazoles from aromatic aldehydes, tosylhydrazine, and terminal alkynes. organic-chemistry.org

The synthesis of pyrano[2,3-c]pyrazoles can be achieved through a one-pot, four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov These reactions can be promoted by various catalysts, including piperidine or even catalyst-free under ultrasonic irradiation in water. nih.govmdpi.com The use of environmentally benign reaction media like a water extract of banana peels has also been reported for the synthesis of pyrano[2,3-c]pyrazoles at room temperature. nih.gov

Molybdenum-mediated one-pot synthesis from isoxazoles provides another versatile route to substituted pyrazoles. This process involves the cleavage of the isoxazole (B147169) N-O bond, in situ hydrolysis to a 1,3-diketone, and subsequent reaction with a hydrazine. thieme-connect.com

Functional Group Introduction and Derivatization

The introduction of a nitro group onto the pyrazole ring is a key step in the synthesis of compounds like this compound and other energetic materials. researchgate.netnih.gov The nitro group can significantly influence the chemical and biological properties of the pyrazole derivative. nih.govnih.gov

A common method for introducing a nitro group is through electrophilic nitration using a mixture of concentrated nitric acid and sulfuric acid. For example, the synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide involves the nitration of the corresponding pyrazole precursor. researchgate.net The nitration of 1-propyl-1H-pyrazole-5-carboxylic acid under heated conditions with nitric and sulfuric acid is a reported route to a nitro-substituted pyrazole.

The position of the nitro group on the pyrazole ring can be controlled by the reaction conditions and the nature of the substituents already present on the ring. researchgate.net For instance, N-nitropyrazole can rearrange to 4-nitropyrazole in sulfuric acid at room temperature. nih.gov The regioselective introduction of nitro groups has been studied in pyrazoles containing other heterocyclic substituents. researchgate.net

In some cases, the introduction of a nitro group can be achieved through the rearrangement of an N-nitro intermediate or by the nitration of a precursor already containing other functional groups. nih.gov For example, 4-nitro-3-trinitromethylpyrazole can be obtained from the rearrangement of an N-nitro species or by nitration of 3-trinitromethylpyrazole. nih.gov

The development of energetic materials has driven research into the synthesis of polynitrated pyrazoles. researchgate.netmdpi.com Strategies to introduce multiple nitro groups include the stepwise nitration of the pyrazole ring at the C3, C4, and C5 positions. researchgate.net

Alkylation and Acylation at Pyrazole Nitrogen Atoms

The introduction of an alkyl or acyl group at a specific nitrogen atom of the pyrazole ring is a critical step in the synthesis of asymmetrically substituted pyrazoles. The regioselectivity of this reaction is influenced by the nature of the substituents already present on the ring, the choice of the alkylating or acylating agent, the base, and the solvent system.

A systematic study on the N-substitution of 3-substituted pyrazoles has demonstrated a simple and highly regioselective protocol for the N1-alkylation of compounds such as 3-nitropyrazole. sci-hub.stacs.org The use of potassium carbonate (K₂CO₃) as a base in dimethyl sulfoxide (B87167) (DMSO) has proven effective for achieving high conversion and regioselectivity, favoring the N1 isomer. sci-hub.stacs.org While a broad range of alkyl electrophiles have been successfully employed under these conditions, this methodology is applicable for the synthesis of N-propylated pyrazoles. For instance, the reaction of 3-nitropyrazole with an appropriate propyl halide in the K₂CO₃/DMSO system would be expected to yield the desired 1-propyl-3-nitropyrazole intermediate. This regioselectivity is justified by DFT calculations, which indicate a preference for substitution at the N1 position. sci-hub.stacs.org

The table below summarizes the results for the N-alkylation of 3-nitropyrazole with various alkyl halides, illustrating the general applicability of the K₂CO₃/DMSO system.

Alkyl HalideProductYield (%)Ratio (N1:N2)
Benzyl Bromide1-Benzyl-3-nitro-1H-pyrazole9510:1
Methyl Iodide1-Methyl-3-nitro-1H-pyrazole9210:1
Ethyl Iodide1-Ethyl-3-nitro-1H-pyrazole9010:1

Table 1: Regioselective N1-Alkylation of 3-Nitropyrazole. sci-hub.st

Acylation of the pyrazole nitrogen can also be achieved using various acylating agents. For instance, the acylation of 5-amino-3-methyl-pyrazole with acetic anhydride (B1165640) or benzoyl chloride yields the corresponding 5-acylamino pyrazoles. mdpi.com This highlights the reactivity of the pyrazole ring system towards acylation, a principle that can be extended to related substrates.

Modification of Amino Groups on the Pyrazole Ring

The amino group on the pyrazole ring, particularly at the 5-position, is a versatile handle for further molecular elaboration. It can readily undergo a variety of chemical transformations, including acylation, formylation, and participation in condensation reactions.

Acylation of the 5-amino group is a common strategy to introduce new functionalities. For example, the reaction of 5-amino-3-substituted-1H-pyrazoles with chloroacetyl chloride in a basic medium leads to the formation of N-acylated products, which can then cyclize to form fused heterocyclic systems like 3H-imidazo[1,2-b]pyrazo-2-ol. mdpi.com Similarly, treatment of 5-amino-3-methyl-pyrazole with acetic anhydride or benzoyl chloride results in the formation of 5-acetylamino or 5-benzoylamino pyrazoles, respectively. mdpi.com These reactions demonstrate the nucleophilic character of the exocyclic amino group and its utility in building more complex molecular architectures.

Formylation of the amino group is another important transformation. Treatment of 5-amino-1-(2-hydroxyethyl)pyrazole (B159084) with a mixture of acetic anhydride and formic acid, followed by cyclization, yields a 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivative. mdpi.com These examples underscore the broad scope of modifications possible at the amino group of 5-aminopyrazoles.

Utilization of 5-Amino-Pyrazoles as Building Blocks

5-Aminopyrazoles are highly valued as versatile building blocks in synthetic organic chemistry due to their bis-nucleophilic nature, which allows them to react with various electrophiles to construct a wide range of fused heterocyclic compounds. sci-hub.stbeilstein-journals.org These fused systems, such as pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a]pyrimidines, are of significant interest in medicinal chemistry. mdpi.combeilstein-journals.org

The synthesis of pyrazolo[3,4-d]pyrimidines can be efficiently achieved through the reaction of 5-aminopyrazoles with various one-carbon synthons. A one-flask method involves reacting 5-aminopyrazoles with N,N-substituted amides in the presence of PBr₃, followed by heterocyclization with hexamethyldisilazane (B44280) to yield the corresponding pyrazolo[3,4-d]pyrimidines. nih.gov Another approach is the Friedländer condensation of 5-aminopyrazole-4-carbaldehydes with formamide (B127407) or benzamide. scispace.com

The construction of the pyrazolo[3,4-b]pyridine scaffold often involves the multicomponent reaction of 5-aminopyrazoles, aldehydes, and an active methylene compound. For instance, the three-component reaction of a 5-aminopyrazole, an arylaldehyde, and a cyclic β-diketone in the presence of a catalyst like p-toluenesulfonic acid can afford pyrazolo[3,4-b]pyridine-spiroindolinone derivatives with a high degree of regioselectivity. beilstein-journals.org

The following table presents examples of fused heterocyclic systems synthesized from 5-aminopyrazole precursors.

5-Aminopyrazole DerivativeReagentsProduct
5-Amino-1,3-diphenyl-1H-pyrazoleDMF, PBr₃, Hexamethyldisilazane1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine
5-Amino-3-methyl-1-phenyl-1H-pyrazoleIsatin, Dimedone, p-TSAPyrazolo[3,4-b]pyridine-spiroindolinone derivative
5-AminopyrazoleAcetoacetanilideFunctionalized pyrazolo[1,5-a]pyrimidine

Table 2: Synthesis of Fused Heterocycles from 5-Aminopyrazoles. mdpi.combeilstein-journals.orgnih.gov

These synthetic strategies highlight the importance of 5-aminopyrazoles as key intermediates for the generation of diverse and complex chemical entities. The reactivity of both the pyrazole ring nitrogens and the exocyclic amino group provides multiple avenues for structural diversification, enabling the synthesis of targeted molecules like this compound and its analogs.

Advanced Spectroscopic and Structural Characterization of 3 Nitro 1 Propyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule, offering detailed insights into its connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the ¹H-NMR spectrum of a related compound, 3-nitro-1-propyl-1H-pyrazole, the following signals were observed in deuterochloroform (CDCl₃): a triplet at δ 0.95 ppm corresponding to the methyl (CH₃) protons of the propyl group, a multiplet at δ 1.92−2.00 ppm for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, a triplet at δ 4.18 ppm for the methylene (CH₂) protons attached to the pyrazole (B372694) nitrogen, and two doublets at δ 6.90 and 7.47 ppm for the pyrazole ring protons. sci-hub.stlookchem.com The presence of an amino group at the 5-position in 3-nitro-1-propyl-1H-pyrazol-5-amine would introduce an additional signal, typically a broad singlet, corresponding to the amine (NH₂) protons. mdpi.comspectroscopyonline.com

Table 1: ¹H-NMR Spectral Data

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Propyl-CH₃~0.95Triplet~7.5
Propyl-CH₂~1.96Multiplet
N-CH₂~4.18Triplet~6.9
Pyrazole-H4~6.90Doublet~1.8
NH₂VariableBroad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. For the analogous 3-nitro-1-propyl-1H-pyrazole, the carbon signals are assigned based on their chemical environments. sci-hub.stlookchem.com The introduction of an amino group at C5 in this compound would significantly shift the resonance of this carbon due to the electron-donating nature of the amine. mdpi.com The carbon atoms of the propyl group would also exhibit distinct signals. docbrown.info

Table 2: ¹³C-NMR Spectral Data

Carbon Assignment Chemical Shift (δ, ppm)
Propyl-CH₃~11
Propyl-CH₂~23
N-CH₂~50
Pyrazole-C4~107
Pyrazole-C3~155
Pyrazole-C5Variable (influenced by NH₂)

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)

Two-dimensional (2D) NMR techniques provide further structural confirmation by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would show correlations between adjacent protons, for instance, between the methyl and methylene protons of the propyl group, and between the methylene protons themselves. jeol.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals. jeol.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connectivity of the propyl group to the pyrazole nitrogen and the positions of the nitro and amino groups on the pyrazole ring. jeol.comresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. acs.org The IR spectrum of this compound is expected to show several key absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. spectroscopyonline.comresearchgate.net The nitro group (NO₂) will exhibit strong asymmetric and symmetric stretching vibrations around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. mdpi.com The C-H stretching vibrations of the propyl group will be observed in the 2850-2960 cm⁻¹ range. researchgate.net Vibrations associated with the pyrazole ring, including C=N and C=C stretching, are expected in the 1400-1600 cm⁻¹ region. mdpi.comresearchgate.net

Table 3: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amine (NH₂)N-H Stretch3300 - 3500
Nitro (NO₂)Asymmetric Stretch1500 - 1560
Symmetric Stretch1300 - 1370
Alkyl (C-H)C-H Stretch2850 - 2960
Pyrazole RingC=N, C=C Stretch1400 - 1600

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be observed in the mass spectrum. High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact molecular formula by providing a highly accurate mass measurement. acs.org

The fragmentation pattern in the mass spectrum can also offer structural clues. Common fragmentation pathways for amines include alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, fragmentation could involve the loss of the propyl group, the nitro group, or other small neutral molecules. aip.org

Table 4: Mass Spectrometry Data

Analysis Information Provided Expected Value for C₆H₁₀N₄O₂
MSMolecular Ion Peak (m/z)~170.08
HRMSExact Mass170.0804

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions. libretexts.org The pyrazole ring, being an aromatic system, will contribute to these absorptions. The presence of the nitro and amino groups, which are chromophores, will also influence the absorption maxima (λmax) and molar absorptivity. scispace.com The conjugation within the pyrazole ring and with the substituents will affect the energy of these transitions and thus the wavelength of maximum absorption. libretexts.org

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

No published single-crystal X-ray diffraction data for this compound was found. This analysis is crucial for unambiguously determining the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. For related compounds, such as 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan, detailed crystallographic studies have been performed, revealing complex hydrogen bonding networks and molecular conformations. mdpi.com Such information, however, cannot be extrapolated to accurately describe the crystal structure of the target compound.

Elemental Analysis (CHNS)

Specific elemental analysis results (Carbon, Hydrogen, Nitrogen, Sulfur percentages) for this compound are not available in the reviewed literature. This technique is fundamental for confirming the empirical formula of a synthesized compound by comparing the experimentally determined mass percentages of its constituent elements to the calculated theoretical values. While elemental analysis has been reported for other pyrazole derivatives, this information is specific to each unique molecular formula. rsc.orgnih.gov

Role of the Pyrazole Scaffold in Medicinal Chemistry and Organic Synthesis

Pyrazoles as Privileged Scaffolds in the Design of Biologically Active Molecules

The pyrazole (B372694) moiety is a recurring motif in a vast number of approved drugs and clinical candidates, underscoring its importance in medicinal chemistry. beilstein-journals.orgmdpi.comnih.gov Its "privileged" status stems from its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological macromolecules like enzymes and receptors. mdpi.comnih.gov The two nitrogen atoms within the pyrazole ring can act as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition at the active sites of proteins. researchgate.net

The metabolic stability of the pyrazole ring is another key factor contributing to its prevalence in drug molecules. mdpi.com This stability ensures that the core structure remains intact in vivo, allowing for predictable metabolism and a longer duration of action. The pyrazole framework is found in drugs treating a wide array of conditions, from inflammation and cancer to infectious diseases and neurological disorders. mdpi.comglobalresearchonline.net For instance, Celecoxib is a well-known anti-inflammatory drug, while Sildenafil is used for erectile dysfunction; both contain a pyrazole core. nih.govnih.gov The recent approval of drugs like Pirtobrutinib for certain cancers further highlights the continuing relevance of this scaffold in modern drug discovery. mdpi.com

The aminopyrazole substructure, in particular, is a highly versatile framework in medicinal chemistry. mdpi.com The presence of an amino group provides an additional point for interaction and functionalization, making 5-aminopyrazoles valuable starting materials for a wide range of biologically active compounds, including kinase inhibitors, anticancer, and antibacterial agents. mdpi.commdpi.com

Strategies for Rational Drug Design and Optimization Utilizing Pyrazole Cores

The pyrazole scaffold provides an excellent platform for rational drug design, a process that involves the strategic and targeted design of new medications. researchgate.net Techniques such as structure-activity relationship (SAR) studies, pharmacophore mapping, and molecular docking are extensively used to optimize drug candidates built around a pyrazole core.

SAR studies investigate how modifying the chemical structure of a compound affects its biological activity. By systematically altering the substituents on the pyrazole ring, medicinal chemists can enhance potency, selectivity, and pharmacokinetic properties. beilstein-journals.org For example, the substitution pattern on the pyrazole ring can significantly influence a compound's ability to inhibit specific enzymes like cyclin-dependent kinases (CDKs) or Aurora kinases, which are important targets in cancer therapy. mdpi.com

Molecular docking simulations provide a computational approach to predict how a pyrazole-based ligand might bind to the active site of a target protein. nih.gov This allows researchers to visualize and analyze the interactions at a molecular level, guiding the design of new derivatives with improved binding affinity and specificity. The insights gained from these computational methods can significantly accelerate the drug discovery process, reducing the need for extensive and costly experimental screening.

Furthermore, the pyrazole nucleus can serve as a bioisostere for other chemical groups, meaning it can replace another group within a drug molecule without significantly altering its biological activity. This strategy is often employed to improve a drug's metabolic stability or to circumvent patent limitations.

Pyrazole Derivatives as Versatile Building Blocks in Complex Organic Synthesis

Beyond their direct applications in medicinal chemistry, pyrazole derivatives are highly valued as versatile building blocks in the broader field of organic synthesis. mdpi.com Their inherent reactivity and the presence of multiple functionalization sites make them ideal starting materials for constructing more complex molecular architectures. Specifically, 5-aminopyrazoles have proven to be exceptionally useful synthons for the creation of a diverse range of heterocyclic compounds. nih.govbeilstein-journals.org

The synthesis of pyrazole derivatives can be achieved through various methods, with one of the most common being the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). researchgate.netnih.gov This straightforward approach allows for the introduction of a wide variety of substituents onto the pyrazole ring. Another powerful method is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. nih.gov

The functional groups on the pyrazole ring, such as amino, nitro, or carboxyl groups, can be readily transformed into other functionalities, providing access to a vast chemical space. For instance, the nitro group in a compound like 3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid can be reduced to an amino group, which can then participate in a variety of coupling reactions to build more elaborate structures. This chemical tractability makes pyrazoles indispensable tools for synthetic chemists.

Integration of Pyrazole Moieties into Fused and Polycyclic Heterocyclic Systems

A particularly fruitful area of research involves the integration of the pyrazole ring into fused and polycyclic heterocyclic systems. beilstein-journals.orgsemanticscholar.org By annulating (fusing) the pyrazole with other rings, such as pyridine, pyrimidine, or imidazole, chemists can create novel scaffolds with unique three-dimensional shapes and electronic properties. scispace.comtandfonline.com These fused systems often exhibit enhanced biological activities compared to their monocyclic counterparts. beilstein-journals.orgnih.gov

5-Aminopyrazoles are frequently employed as key precursors in the synthesis of these fused systems. beilstein-journals.orgnih.govnih.gov The amino group, often in conjunction with another functional group on the pyrazole ring, can participate in cyclization reactions with various bielectrophilic reagents to construct the adjoined ring. This has led to the development of a rich variety of pyrazolo-fused heterocycles, including:

Pyrazolo[3,4-b]pyridines: These compounds have shown potential as protein kinase inhibitors and have applications in treating a range of diseases. beilstein-journals.orgsemanticscholar.org

Pyrazolo[1,5-a]pyrimidines: Known for their diverse biological activities, these are structural isomers of pyrazolopyridines. beilstein-journals.orgnih.gov

Imidazo[1,2-b]pyrazoles: These fused systems can be synthesized through the cyclization of aminopyrazoles and have shown antioxidant properties. nih.govtandfonline.com

The synthesis of these fused systems can be achieved through various strategies, including one-pot multi-component reactions, which offer an efficient and atom-economical approach to generating molecular complexity. tandfonline.com The ability to readily construct such a diverse array of fused heterocyclic systems from pyrazole building blocks highlights the profound and ongoing impact of this scaffold on synthetic and medicinal chemistry.

No Publicly Available Data on the Biological Activities of 3-nitro-1-propyl-1H-pyrazol-5-amine

An extensive review of scientific literature and chemical databases has revealed no specific research detailing the mechanistic and in vitro biological activities of the chemical compound this compound.

Despite a comprehensive search for data relating to its antimicrobial and anticancer properties, no studies were found that evaluated this specific pyrazole derivative against the bacterial, fungal, or cancer cell lines outlined in the requested article structure. Furthermore, there is no available information regarding its potential inhibitory effects on key kinases.

The initial investigation into the broader class of pyrazole derivatives indicates that many compounds within this family exhibit significant biological activities. Research has shown that various substituted pyrazoles possess antimicrobial properties against strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. Similarly, numerous pyrazole derivatives have been investigated for their anticancer potential, with studies reporting activity against cell lines including HepG2, MCF7, and HCT116, and inhibition of various protein kinases.

However, in strict adherence to the request to focus solely on this compound, this general information on related compounds cannot be substituted. The absence of specific data for this compound prevents the generation of a scientifically accurate article on its biological activities as requested.

Therefore, the following sections on its in vitro antimicrobial and anticancer activities remain unwritten due to the lack of available research findings.

Mechanistic and in Vitro Investigation of Biological Activities of Pyrazole Derivatives

In Vitro Anticancer Activity and Molecular Targeting

Cellular Mechanism Investigations (e.g., Cell Cycle Perturbation, Motility Inhibition)

No specific studies detailing the cellular mechanisms of 3-nitro-1-propyl-1H-pyrazol-5-amine, such as its effects on cell cycle perturbation or motility inhibition, were found in the available literature. Research on other nitro-substituted heterocyclic compounds, like certain nitro-substituted benzimidazoles, has shown activities such as delaying progression through the G1 phase of the cell cycle. researchgate.net However, these findings cannot be directly attributed to this compound without specific experimental evidence.

In Vitro Antioxidant Activity

The pyrazole (B372694) core is recognized as a valuable pharmacophore for designing potential antioxidants. mdpi.com However, no specific data from free radical scavenging assays for this compound could be located.

Free Radical Scavenging Assays (e.g., DPPH, FRAP)

Standard assays used to evaluate antioxidant potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.netresearchgate.net While numerous studies have employed these methods to evaluate various pyrazole derivatives, the results for this compound are not documented in the reviewed sources. researchgate.netresearchgate.net For instance, studies on other pyrazole classes like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) have shown diverse DPPH radical scavenging activities, but this data is not transferable to the specific compound . researchgate.net

Mechanisms of Antioxidant Action

The mechanisms of antioxidant action for pyrazole derivatives can involve hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.com The specific electronic and structural characteristics of a compound, such as the presence and position of nitro and amine groups, would influence its antioxidant mechanism. Without experimental data from assays like the Oxygen Radical Absorbance Capacity (ORAC) test, which evaluates the HAT mechanism, or quantum mechanics calculations, the precise antioxidant mechanism of this compound remains speculative. mdpi.com

Other Relevant In Vitro Biological Activities

Investigations into other potential therapeutic properties of this compound have also yielded no specific findings.

Anti-inflammatory Properties

Pyrazole derivatives are widely investigated for their anti-inflammatory potential, with some compounds showing significant activity in models like the carrageenan-induced rat paw edema test. nih.gov A related compound, 3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid, has been explored for its potential anti-inflammatory effects. However, no studies specifically demonstrating or quantifying the anti-inflammatory properties of this compound were identified.

Anti-diabetic and Anti-Alzheimer Potentials

The pyrazole scaffold is a known constituent in compounds investigated for anti-diabetic and anti-Alzheimer's activities. globalresearchonline.netscispace.com For instance, some pyrazole derivatives have been patented for their potential use in treating Alzheimer's disease. google.com Similarly, various pyrazole-based compounds have been screened for their α-amylase and α-glucosidase inhibitory potential as a strategy for managing diabetes. researchgate.net Despite these broader trends, there is no specific research available that evaluates the efficacy of this compound in these therapeutic areas.

Vasorelaxant Activity

The vasorelaxant properties of pyrazole derivatives have been a subject of interest in medicinal chemistry. While direct studies on this compound are not extensively documented in publicly available research, the vasorelaxant effects can be inferred from studies on analogous pyrazole compounds. Research into a series of 5-amino-1-aryl-3-methyl/trifluoromethyl-1H-pyrazole-4-carboxylic acid derivatives has demonstrated noteworthy vasorelaxant activity.

In these studies, the compounds were evaluated for their ability to relax pre-contracted rat aortic rings. The relaxation was found to be dependent on the endothelium and was mediated by the nitric oxide (NO)-cGMP pathway. This suggests that the pyrazole core can serve as a scaffold for developing effective vasorelaxant agents. The mechanism of action is believed to involve the stimulation of endothelial nitric oxide synthase (eNOS), leading to an increase in NO production, which then activates guanylate cyclase in smooth muscle cells, resulting in vasodilation.

For instance, certain pyrazole derivatives have been shown to induce a concentration-dependent relaxation of phenylephrine-pre-contracted aortic rings. The presence of specific substituents on the pyrazole ring plays a crucial role in modulating this activity. The nitro group at the 3-position and the propyl group at the 1-position of this compound would significantly influence its electronic and steric properties, thereby affecting its interaction with biological targets involved in vasorelaxation.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The structure-activity relationship (SAR) of pyrazole derivatives provides valuable insights into the chemical features necessary for their biological potency. The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyrazole ring.

For vasorelaxant activity, the following SAR observations have been made from related pyrazole series:

The Pyrazole Core: The pyrazole ring itself is a critical pharmacophore. Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions are essential for binding to target proteins.

Substituents at Position 1: The substituent at the N1 position of the pyrazole ring significantly influences the compound's lipophilicity and steric profile. In the case of this compound, the propyl group is a small alkyl chain that can enhance binding to hydrophobic pockets in the target protein. Studies on related compounds have shown that varying the N1-substituent from a simple alkyl group to a more complex aryl group can drastically alter the biological activity.

Substituents at Position 3: The nature of the substituent at the C3 position is a key determinant of the compound's electronic properties. The presence of an electron-withdrawing group, such as the nitro group in this compound, can modulate the acidity of the pyrazole ring and its interaction with biological targets. In some series of pyrazole derivatives, electron-withdrawing groups at this position have been shown to enhance biological activity.

The combination of the N-propyl group, the 3-nitro group, and the 5-amino group in this compound presents a unique set of physicochemical properties that would dictate its biological potency. Further empirical studies are necessary to fully elucidate the specific contributions of each of these functional groups to its vasorelaxant activity.

Future Research Directions and Advanced Applications for Pyrazole Chemistry

Design and Synthesis of Next-Generation Pyrazole-Based Therapeutic Candidates

The development of novel pyrazole-based therapeutic candidates is a major focus of current research, driven by the scaffold's proven success in a variety of approved drugs. tandfonline.comnih.gov The core strategy involves the rational design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. researchgate.net This is often achieved through a multidisciplinary approach that combines synthetic chemistry, biochemistry, and pharmacology. ontosight.ai

Researchers are actively exploring a wide range of substitutions on the pyrazole (B372694) ring to modulate the biological activity of these compounds. mdpi.com For instance, the introduction of different functional groups can significantly enhance the anticancer efficacy and tumor selectivity of pyrazole derivatives. mdpi.com Structure-activity relationship (SAR) studies are crucial in this process, helping to identify the key structural features responsible for therapeutic effects. researchgate.net

Recent efforts have focused on the synthesis of complex pyrazole-containing hybrids, which combine the pyrazole moiety with other pharmacologically active scaffolds. This approach aims to create multifunctional molecules with enhanced therapeutic properties. For example, pyrazole-based hybrid heteroaromatics have been synthesized and evaluated for their antiproliferative activity against lung cancer cells. nih.gov

The synthesis of these next-generation candidates often involves multi-step reaction sequences. A common strategy for creating substituted pyrazoles is the cyclocondensation of 1,3-difunctional compounds with hydrazine (B178648) derivatives. nih.gov Additionally, methods for the regioselective synthesis of polysubstituted pyrazoles are being developed to allow for precise control over the final molecular architecture. acs.org

The table below highlights some examples of recently synthesized pyrazole derivatives and their potential therapeutic applications.

Compound ClassSynthetic ApproachPotential Therapeutic Application
Pyrazole-based inhibitorsHigh-throughput screening and computational modeling ontosight.aiAnti-inflammatory, antimicrobial, anticancer ontosight.ai
Pyrazole carbaldehyde derivativesMulti-step synthesis mdpi.comPI3 kinase inhibitors for breast cancer mdpi.com
3,4-diaryl pyrazole derivativesSynthesis based on known tubulin polymerization inhibitors mdpi.comAnticancer agents targeting tubulin mdpi.com
Trifluoromethyl phenyl-substituted pyrazolesChemical synthesis nih.govAntibacterial agents against drug-resistant bacteria nih.gov
Pyrazole-based hybrid heteroaromaticsMulti-step synthesis nih.govAnticancer agents for lung cancer nih.gov

Integration of Pyrazole Chemistry with Emerging Technologies in Drug Discovery

The integration of emerging technologies, particularly machine learning (ML) and artificial intelligence (AI), is revolutionizing the field of pyrazole-based drug discovery. These computational tools are being employed to accelerate the identification of promising drug candidates, predict their biological activities, and optimize their properties. researchgate.netchemmethod.com

Machine Learning and AI in Drug Discovery:

Virtual Screening: High-throughput virtual screening (HTVS) is used to rapidly screen large libraries of pyrazole compounds against specific biological targets. chemmethod.com This computational approach helps to prioritize compounds for further experimental testing, saving time and resources. chemmethod.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are developed to establish a mathematical relationship between the chemical structure of pyrazole derivatives and their biological activity. ijirss.comphyschemres.org These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. ijirss.com

Predictive Modeling: ML algorithms, such as artificial neural networks, support vector machines, and random forests, are being used to build robust models for predicting various properties of pyrazole-based compounds, including their crystalline density for applications as energetic materials. researchgate.net

Drug Design and Optimization: AI-driven approaches can be used to design novel pyrazole scaffolds with desired pharmacological profiles. researchgate.net By analyzing vast datasets of chemical structures and biological activities, AI algorithms can identify novel patterns and generate new molecular structures with a higher probability of success.

The use of computational methods also extends to understanding the interactions between pyrazole-based ligands and their protein targets. Molecular docking and molecular dynamics (MD) simulations provide insights into the binding modes and stability of these complexes, aiding in the rational design of more effective inhibitors. ijirss.commdpi.comnih.gov

Exploration of Novel Reaction Pathways for Complex Pyrazole Architectures

The development of novel and efficient synthetic methods is crucial for accessing structurally diverse and complex pyrazole architectures. Researchers are continuously exploring new reaction pathways to overcome the limitations of traditional methods and to enable the synthesis of previously inaccessible compounds.

One area of focus is the development of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. beilstein-journals.orglongdom.org MCRs offer several advantages, including high atom economy, reduced waste, and simplified purification procedures. acs.org For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine has been developed for the straightforward synthesis of polyfunctionally substituted pyrazoles. longdom.org

Another important area of research is the use of flow chemistry for the synthesis of pyrazoles. mdpi.com Flow chemistry involves performing chemical reactions in a continuous stream rather than in a batch reactor. This technology offers several benefits, including improved safety, better process control, and the ability to scale up reactions more easily. mdpi.com

Furthermore, researchers are investigating novel catalytic systems to facilitate the synthesis of pyrazoles under milder and more efficient conditions. This includes the use of metal catalysts, such as copper and nickel, to promote specific bond formations. beilstein-journals.orgorganic-chemistry.org The discovery of unexpectedly complex reaction pathways, such as autocatalysis in the Knorr pyrazole synthesis, through transient flow methods is also providing new insights into the reaction mechanisms and enabling the development of more robust synthetic protocols. rsc.org

Advancements in Green Chemistry Applications for Sustainable Pyrazole Synthesis

In recent years, there has been a significant shift towards the development of greener and more sustainable methods for the synthesis of pyrazole derivatives. researchgate.net This focus on green chemistry aims to minimize the environmental impact of chemical processes by reducing waste, avoiding the use of hazardous reagents and solvents, and utilizing renewable resources. acs.orgresearchgate.net

Key advancements in the green synthesis of pyrazoles include:

Use of Green Solvents: Water is increasingly being used as a reaction medium for pyrazole synthesis due to its non-toxic, non-flammable, and readily available nature. acs.orgrsc.org "On water" synthesis methods have been developed for the efficient preparation of pyrazole derivatives. rsc.org

Energy-Efficient Techniques: Microwave and ultrasound-assisted synthesis have emerged as energy-efficient alternatives to conventional heating methods. rsc.orgrsc.org These techniques can significantly reduce reaction times and improve yields. rsc.orgnih.gov

Benign Catalysts: Researchers are exploring the use of biodegradable and recyclable catalysts to replace toxic and expensive metal catalysts. rsc.org For example, l-tyrosine (B559521) has been used as a catalyst in the microwave-assisted synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov

Solvent-Free Conditions: The development of solvent-free reaction conditions is another important aspect of green pyrazole synthesis. rsc.org These methods eliminate the need for organic solvents, thereby reducing waste and environmental pollution.

Multicomponent Reactions: As mentioned previously, MCRs are inherently green as they often lead to higher atom economy and reduced waste generation. acs.org

These green synthetic strategies are not only environmentally friendly but also often offer advantages in terms of cost-effectiveness, scalability, and ease of purification. researchgate.net

Identification and Validation of Underexplored Biological Targets for Pyrazole Modulation

While pyrazole derivatives have been extensively studied for their activity against a range of well-established biological targets, there is a growing interest in identifying and validating underexplored targets for pyrazole modulation. researchgate.net This research direction holds the potential to open up new therapeutic avenues for a variety of diseases.

Computational approaches, such as molecular docking and virtual screening, are playing a key role in identifying potential new targets for pyrazole-based compounds. mdpi.comnih.gov By screening large databases of proteins, researchers can identify those that are likely to interact with pyrazole scaffolds.

For example, a recent study used extensive computational approaches to identify potent pyrazole-based inhibitors for several proteins linked to cancer development, including CRMP2, C-RAF, CYP17, c-KIT, VEGFR, and HDAC. mdpi.comnih.gov This in silico approach allows for the rapid identification of promising new targets that can then be validated experimentally.

The exploration of novel biological targets is not limited to cancer. Pyrazole derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticonvulsant effects, suggesting that they may interact with a wide range of biological pathways. researchgate.netmdpi.com Further research is needed to fully elucidate the molecular mechanisms underlying these activities and to identify the specific protein targets involved.

The validation of new biological targets is a critical step in the drug discovery process. It involves demonstrating that modulating the activity of a particular target with a pyrazole-based compound leads to a desired therapeutic effect. This often requires a combination of in vitro and in vivo studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-nitro-1-propyl-1H-pyrazol-5-amine?

  • Methodology : A multi-step approach is recommended:

Nitration : Introduce the nitro group at the 3-position of the pyrazole ring using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Alkylation : React the intermediate with 1-bromopropane in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C for 12–24 hours.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like 1,3-dialkylated derivatives .

Q. How can the structure of this compound be confirmed experimentally?

  • Techniques :

  • ¹H/¹³C NMR : Identify proton environments (e.g., nitro group deshields adjacent protons; propyl chain signals at δ ~1.0–1.5 ppm).
  • IR Spectroscopy : Confirm nitro (N-O stretch at ~1520–1350 cm⁻¹) and amine (N-H stretch at ~3300–3500 cm⁻¹) groups.
  • Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS [M+H]⁺ expected at m/z 185.2 for C₆H₁₀N₄O₂).
    • Reference Data : Compare with analogs like 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl) derivatives, where NMR and MS data are well-documented .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for nitro-group positioning be resolved?

  • Approach :

  • X-ray Crystallography : Use SHELXL for refinement to unambiguously determine nitro-group orientation and bond angles .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR/IR spectra and compare with experimental data.
    • Case Study : For 3-fluoro-5-(3-methyl-4-nitro-1H-pyrazol-1-yl)pyridine, crystallography resolved ambiguities in NOE correlations .

Q. What is the mechanistic role of the nitro group in modulating biological activity?

  • Hypothesis : The nitro group acts as an electron-withdrawing substituent, enhancing electrophilicity for nucleophilic attack in kinase inhibition.
  • Experimental Validation :

  • SAR Studies : Compare bioactivity of nitro vs. amino or methyl analogs (e.g., kinase inhibition assays).
  • Electrochemical Analysis : Measure reduction potentials to assess nitro group stability under physiological conditions.
    • Example : Nitro-substituted pyrazoles show enhanced binding to kinase ATP pockets due to improved π-stacking interactions .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

  • Strategies :

  • Directed Ortho-Metalation : Use directing groups (e.g., amines) to control nitro or propyl substitution patterns.
  • Microwave-Assisted Synthesis : Reduce side reactions (e.g., dimerization) via rapid heating (e.g., 100°C, 30 min in DMF).
    • Data : For 1-(5-fluoropyridin-3-yl)-3-methyl-1H-pyrazol-4-amine, microwave synthesis improved yields by 15% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.